4-(3-Buten-1-yloxy)-2-methylbenzonitrile
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Overview
Description
4-(3-Buten-1-yloxy)-2-methylbenzonitrile is an organic compound with a complex structure that includes a butenyl group, an ether linkage, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Buten-1-yloxy)-2-methylbenzonitrile typically involves the reaction of 2-methylbenzonitrile with 3-buten-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-Buten-1-yloxy)-2-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alkoxides and thiolates can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(3-Buten-1-yloxy)-2-methylbenzoic acid.
Reduction: Formation of 4-(3-Buten-1-yloxy)-2-methylbenzylamine.
Substitution: Formation of various substituted ethers or thioethers.
Scientific Research Applications
4-(3-Buten-1-yloxy)-2-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Buten-1-yloxy)-2-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the butenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[(3-Buten-1-yloxy)methyl]benzene: Similar structure but lacks the nitrile group.
4-Methoxyphenyl 4-(3-buten-1-yloxy)benzoate: Contains a methoxy group and a benzoate ester instead of the nitrile group.
4-Phenyl-3-buten-2-one: Contains a ketone group instead of the nitrile and ether linkages .
Uniqueness
4-(3-Buten-1-yloxy)-2-methylbenzonitrile is unique due to the presence of both the nitrile and butenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13NO |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-but-3-enoxy-2-methylbenzonitrile |
InChI |
InChI=1S/C12H13NO/c1-3-4-7-14-12-6-5-11(9-13)10(2)8-12/h3,5-6,8H,1,4,7H2,2H3 |
InChI Key |
OGTFGRXMJBDIKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC=C)C#N |
Origin of Product |
United States |
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